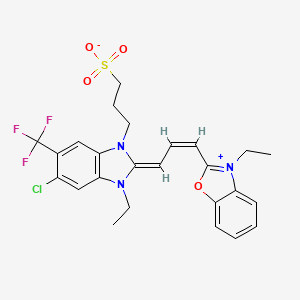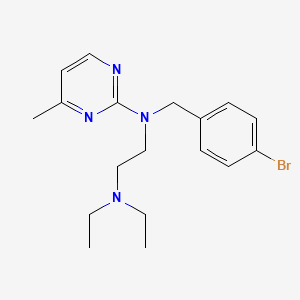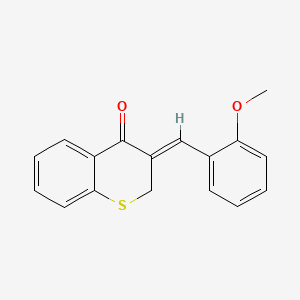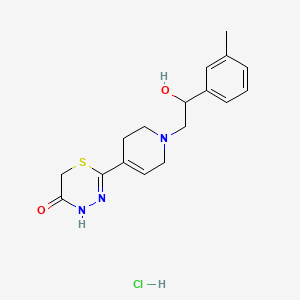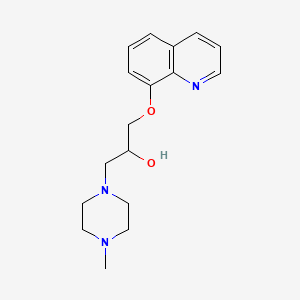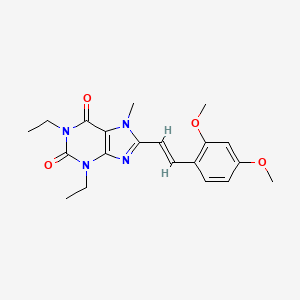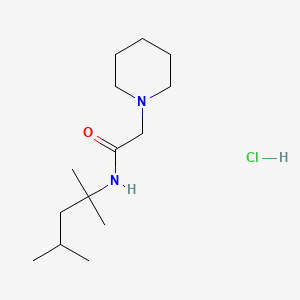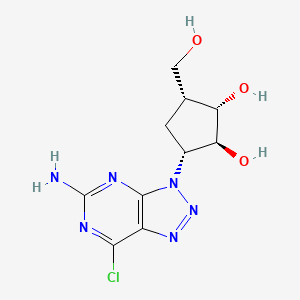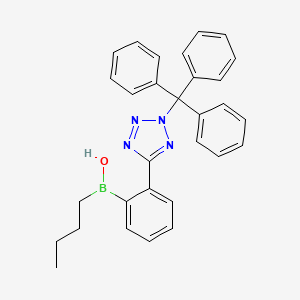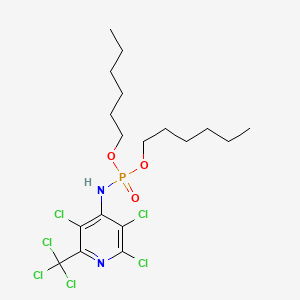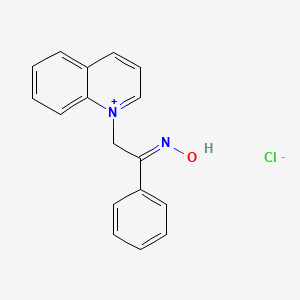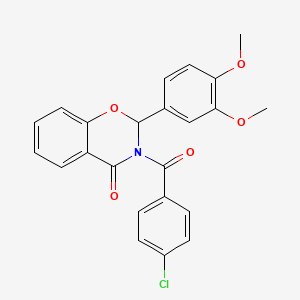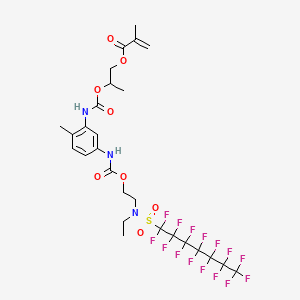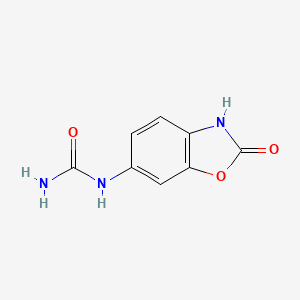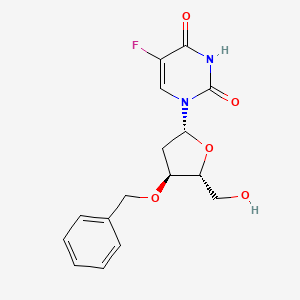
Uridine, 2'-deoxy-5-fluoro-3'-O-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- is a fluorinated uridine derivative. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the fluorine atom and the phenylmethyl group in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection and deprotection steps to selectively introduce the fluorine atom and the phenylmethyl group. The final product is usually purified using chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other fluorinated compounds.
Mecanismo De Acción
The mechanism of action of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- involves its incorporation into DNA, where it inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective as an antineoplastic agent . The molecular targets include thymidylate synthetase and other enzymes involved in nucleotide metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-5-fluorouridine: Another fluorinated uridine derivative with similar antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-3’,5’-bis-O-(phenylmethyl)-5-methyluridine: A compound with additional methyl groups that may alter its chemical and biological properties.
Uniqueness
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- is unique due to the presence of both the fluorine atom and the phenylmethyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
95969-44-1 |
|---|---|
Fórmula molecular |
C16H17FN2O5 |
Peso molecular |
336.31 g/mol |
Nombre IUPAC |
5-fluoro-1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17FN2O5/c17-11-7-19(16(22)18-15(11)21)14-6-12(13(8-20)24-14)23-9-10-4-2-1-3-5-10/h1-5,7,12-14,20H,6,8-9H2,(H,18,21,22)/t12-,13+,14+/m0/s1 |
Clave InChI |
FFOLVUZLQQMMIP-BFHYXJOUSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)OCC3=CC=CC=C3 |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


